1-Acetyl-4-[2-hydroxy-3-(4-methylpiperidyl)propoxy]-3-methoxybenzene 1-Acetyl-4-[2-hydroxy-3-(4-methylpiperidyl)propoxy]-3-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 838864-94-1
VCID: VC0497141
InChI: InChI=1S/C18H27NO4/c1-13-6-8-19(9-7-13)11-16(21)12-23-17-5-4-15(14(2)20)10-18(17)22-3/h4-5,10,13,16,21H,6-9,11-12H2,1-3H3
SMILES: CC1CCN(CC1)CC(COC2=C(C=C(C=C2)C(=O)C)OC)O
Molecular Formula: C18H27NO4
Molecular Weight: 321.4g/mol

1-Acetyl-4-[2-hydroxy-3-(4-methylpiperidyl)propoxy]-3-methoxybenzene

CAS No.: 838864-94-1

Main Products

VCID: VC0497141

Molecular Formula: C18H27NO4

Molecular Weight: 321.4g/mol

1-Acetyl-4-[2-hydroxy-3-(4-methylpiperidyl)propoxy]-3-methoxybenzene - 838864-94-1

CAS No. 838864-94-1
Product Name 1-Acetyl-4-[2-hydroxy-3-(4-methylpiperidyl)propoxy]-3-methoxybenzene
Molecular Formula C18H27NO4
Molecular Weight 321.4g/mol
IUPAC Name 1-[4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-3-methoxyphenyl]ethanone
Standard InChI InChI=1S/C18H27NO4/c1-13-6-8-19(9-7-13)11-16(21)12-23-17-5-4-15(14(2)20)10-18(17)22-3/h4-5,10,13,16,21H,6-9,11-12H2,1-3H3
Standard InChIKey NAEISPDBNQMCTO-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC(COC2=C(C=C(C=C2)C(=O)C)OC)O
Canonical SMILES CC1CCN(CC1)CC(COC2=C(C=C(C=C2)C(=O)C)OC)O
PubChem Compound 2985029
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator